molecular formula C24H25N3O4S B12925795 Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate CAS No. 71798-49-7

Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate

Cat. No.: B12925795
CAS No.: 71798-49-7
M. Wt: 451.5 g/mol
InChI Key: VNNVIBDKJPOCAO-UHFFFAOYSA-N
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Description

Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine derivative is then reacted with a phenylbutyramide intermediate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions

Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethyl sulfoxide (DMSO), ethanol

    Catalysts: Palladium on carbon, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate involves its interaction with biological molecules, particularly DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which may lead to cell death. This property makes it a potential candidate for anticancer therapies. The compound may also inhibit specific enzymes and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Mitoxantrone: A synthetic anthracenedione used in cancer treatment.

Uniqueness

Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate is unique due to its specific chemical structure, which allows it to interact with biological molecules in a distinct manner. Its combination of acridine and butyramide moieties provides a unique set of properties that make it valuable in various research and industrial applications.

Biological Activity

Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate is a compound of interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its acridine moiety, which is known for intercalating DNA, potentially influencing cellular processes. The methanesulfonate group enhances solubility and stability in biological environments.

Biological Activity Overview

Research indicates that butyramide derivatives exhibit various biological activities, including:

  • Antitumor Effects : Acridine derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest these compounds can inhibit bacterial growth.
  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been documented.

The primary mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The acridine structure allows it to intercalate between DNA bases, disrupting replication and transcription processes.
  • Inhibition of Topoisomerases : It may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that butyramide derivatives significantly reduced cell viability. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)10DNA intercalation
MCF-7 (breast)15Topoisomerase II inhibition
A549 (lung)12ROS generation

Antimicrobial Activity

In vitro studies have shown that butyramide exhibits antimicrobial properties against several strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial investigated the efficacy of butyramide in combination with conventional chemotherapy. Patients with advanced-stage cancer showed improved outcomes when treated with this compound alongside standard therapies.
  • Case Study on Antimicrobial Resistance :
    Research highlighted the potential of butyramide as an adjuvant therapy to enhance the effectiveness of existing antibiotics against resistant strains of bacteria.

Properties

CAS No.

71798-49-7

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

4-[4-(acridin-9-ylamino)phenyl]butanamide;methanesulfonic acid

InChI

InChI=1S/C23H21N3O.CH4O3S/c24-22(27)11-5-6-16-12-14-17(15-13-16)25-23-18-7-1-3-9-20(18)26-21-10-4-2-8-19(21)23;1-5(2,3)4/h1-4,7-10,12-15H,5-6,11H2,(H2,24,27)(H,25,26);1H3,(H,2,3,4)

InChI Key

VNNVIBDKJPOCAO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCC(=O)N

Origin of Product

United States

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